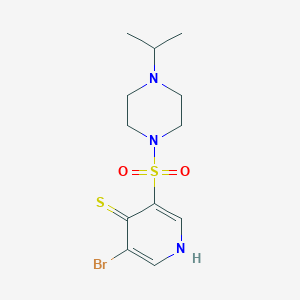

3-Bromo-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol

Description

Chemical Structure and Properties 3-Bromo-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol (CAS: 1352526-48-7) is a brominated pyridine derivative featuring a sulfonyl-piperazinyl substituent and a thiol group at the 4-position. Its molecular formula is C₁₂H₁₉BrN₄O₂S, with a molecular weight of 363.27 g/mol and a purity of ≥97% . The compound is synthesized via sulfonylation reactions involving sulfonyl chlorides, leveraging the electron-withdrawing nature of the sulfonyl group to stabilize intermediates and enhance reactivity .

Properties

Molecular Formula |

C12H18BrN3O2S2 |

|---|---|

Molecular Weight |

380.3 g/mol |

IUPAC Name |

3-bromo-5-(4-propan-2-ylpiperazin-1-yl)sulfonyl-1H-pyridine-4-thione |

InChI |

InChI=1S/C12H18BrN3O2S2/c1-9(2)15-3-5-16(6-4-15)20(17,18)11-8-14-7-10(13)12(11)19/h7-9H,3-6H2,1-2H3,(H,14,19) |

InChI Key |

UKSNSHNZIYROEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCN(CC1)S(=O)(=O)C2=CNC=C(C2=S)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Ammonia, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the pyridine ring .

Scientific Research Applications

3-Bromo-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Substituent Variations in the Pyridine Core

The bromine atom at the 3-position distinguishes this compound from analogues like 3-Chloro-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol (CAS: 1352499-36-5), where bromine is replaced by chlorine. This substitution impacts molecular weight (335.87 g/mol for the chloro analogue vs. 363.27 g/mol for the bromo compound) and reactivity.

| Property | 3-Bromo Derivative | 3-Chloro Derivative |

|---|---|---|

| Molecular Formula | C₁₂H₁₉BrN₄O₂S | C₁₂H₁₈ClN₃O₂S₂ |

| Molecular Weight (g/mol) | 363.27 | 335.87 |

| Key Substituent | Br (Electron-withdrawing) | Cl (Less polarizable) |

| Potential Applications | Drug design, MOF synthesis | Intermediate for functionalization |

Modifications in the Piperazine Ring

Replacing the isopropyl group on the piperazine ring with an ethyl group (e.g., in 3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol ) reduces steric hindrance and alters hydrophobicity. The ethyl variant (CAS: 1336679-42-5, 95% purity) has a smaller substituent, which may enhance solubility in polar solvents compared to the bulkier isopropyl analogue .

| Property | 4-Isopropylpiperazinyl Derivative | 4-Ethylpiperazinyl Derivative |

|---|---|---|

| Steric Hindrance | High (Isopropyl group) | Moderate (Ethyl group) |

| Hydrophobicity | Increased | Reduced |

| Solubility | Lower in polar solvents | Higher in polar solvents |

Role of the Sulfonyl Group

The sulfonyl group (-SO₂-) in the target compound and its analogues confers stability under basic conditions and enhances hydrogen-bonding capacity compared to carbonamides . This group’s electron-withdrawing nature increases the acidity of adjacent protons (e.g., thiol or amine groups), influencing reactivity in nucleophilic substitutions or metal coordination .

Key Research Findings

- Synthetic Versatility : Sulfonyl chlorides are critical intermediates for synthesizing sulfonamide derivatives like the target compound, enabling post-modification of frameworks such as MOFs .

- Functionalization Potential: The thiol group in the 4-position allows for conjugation with dyes, oligonucleotides, or other functional groups, similar to sulfonyl azides used in solid-phase oligonucleotide synthesis (SPOS) .

- Biological Relevance : Bromine’s halogen-bonding capability may enhance interactions with biological targets (e.g., enzymes or receptors) compared to chlorine or smaller substituents .

Biological Activity

3-Bromo-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol is a compound of interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H18BrN3O2S

- Molecular Weight : 380.3 g/mol

- CAS Number : 1352508-04-3

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The sulfonamide group is known to enhance the compound's solubility and bioavailability, which is crucial for its pharmacodynamic properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For example, it has shown promising results in inhibiting the proliferation of cancer cell lines, with IC50 values ranging from 0.87 to 12.91 μM in various assays. In particular, it demonstrated better growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) in MCF-7 and MDA-MB-231 breast cancer cells .

| Compound | Cell Line | IC50 (μM) | Comparison |

|---|---|---|---|

| This compound | MCF-7 | 0.87 - 12.91 | Better than 5-FU (17.02) |

| This compound | MDA-MB-231 | 1.75 - 9.46 | Better than 5-FU (11.73) |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. It was found to inhibit EGFR phosphorylation, which is critical in signaling pathways that promote tumor growth . This suggests that it may act as a reversible EGFR-TKI (tyrosine kinase inhibitor), selectively targeting mutant forms of EGFR.

Toxicity and Safety Profile

Toxicity studies conducted on animal models revealed that the compound did not exhibit acute toxicity at concentrations up to 2000 mg/kg, indicating a favorable safety profile for further development . This aspect is crucial for its potential therapeutic applications.

Case Studies

- Study on Antitumor Activity : A study evaluated the efficacy of this compound against a panel of cancer cell lines, demonstrating significant cytotoxic effects and induction of apoptosis in treated cells.

- Pharmacokinetic Profile : Another investigation assessed the pharmacokinetics after intravenous administration, revealing a clearance rate of approximately 82.7 mL/h/kg and an oral bioavailability of about 31.8% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.